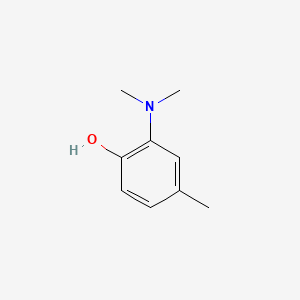

2-Dimethylamino-p-cresol

説明

Structure

3D Structure

特性

CAS番号 |

30427-16-8 |

|---|---|

分子式 |

C9H13NO |

分子量 |

151.21 g/mol |

IUPAC名 |

2-(dimethylamino)-4-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-9(11)8(6-7)10(2)3/h4-6,11H,1-3H3 |

InChIキー |

GAMCKBORIMJJBE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)O)N(C)C |

製品の起源 |

United States |

Historical Context and Early Research Interests in Aminomethylphenols

The investigation into aminomethylphenols is intrinsically linked to the development of the Mannich reaction, a cornerstone of synthetic organic chemistry. While early examples of similar reactions were noted before, it was Carl Mannich who, in 1917, first recognized its general applicability for the aminoalkylation of acidic protons. chitkara.edu.in This three-component condensation reaction, involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, proved to be a powerful tool for constructing complex molecules, particularly those with a beta-amino ketone or aminomethylphenol structure. chitkara.edu.inekb.eg

A significant surge in interest in aminomethylphenols occurred in the mid-20th century, driven by the urgent need for new therapeutic agents. The development and spread of chloroquine-resistant malaria in the 1960s and 1970s spurred extensive research programs to find novel antimalarial drugs. nih.gov A prominent effort was the U.S. Army Research Program in Malaria, which screened over 250,000 compounds for antimalarial activity. nih.gov Among these, aminomethylphenols emerged as a promising class. One notable example, WR-194,965, demonstrated high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This historical focus on antimalarials laid the groundwork for future investigations into the diverse pharmacological potential of aminomethylphenols and related Mannich bases. nih.gov

Structural Features and Reactive Sites of 2 Dimethylamino P Cresol Relevant to Chemical Transformations

2-Dimethylamino-p-cresol, systematically named 2-(dimethylamino)-4-methylphenol, is an aromatic compound with the chemical formula C₉H₁₃NO. ontosight.ai Its structure is characterized by a p-cresol (B1678582) (4-methylphenol) core with a dimethylamino group substituted at the ortho position relative to the hydroxyl group.

This specific arrangement of functional groups imparts several key reactive features to the molecule:

The Phenolic Hydroxyl Group (-OH): This group confers acidic properties and is a primary site for reactions such as oxidation to form quinones. It also activates the aromatic ring towards electrophilic substitution.

The Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions, with the hydroxyl and aminomethyl groups influencing the position of incoming substituents.

The Dimethylamino Group (-N(CH₃)₂): As a tertiary amine, this group provides basic character to the molecule. ontosight.ai The nitrogen atom's lone pair of electrons can participate in various reactions, and the entire aminomethyl moiety is crucial to its classification as a Mannich base. chitkara.edu.in

Combined Reactivity: The interplay between these functional groups allows for complex chemical behavior. For instance, derivatives of p-cresol are known to undergo photodeamination reactions upon excitation, leading to the formation of reactive intermediates known as quinone methides (QMs). researchgate.netscispace.com This reactivity is of significant interest for applications such as the development of photoactivated DNA cross-linking agents. researchgate.net

The synthesis of this compound itself is a direct application of the Mannich reaction, typically involving the condensation of p-cresol, formaldehyde (B43269), and dimethylamine (B145610). acs.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(dimethylamino)-4-methylphenol |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Boiling Point | 218.7°C at 760 mmHg |

| Density | 1.063 g/cm³ |

| Appearance | White to light yellow crystalline solid |

Data sourced from multiple chemical suppliers and databases. cymitquimica.com

Computational and Theoretical Studies on 2 Dimethylamino P Cresol and Analogues

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of phenolic compounds and their derivatives. nih.govacs.org It offers a balance between computational cost and accuracy, making it suitable for analyzing complex molecular properties. DFT calculations are used to optimize molecular geometries, determine electronic energies, and derive a variety of parameters that describe a molecule's behavior. acs.orgcopernicus.org For instance, studies on phenolic compounds often employ functionals like B3LYP and M06-2X with basis sets such as 6-311+G(d,p) to achieve reliable results for both gas-phase and solvated systems. copernicus.org

The electronic and optical properties of a molecule are fundamentally linked to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Description |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical stability; a smaller gap suggests higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table provides the theoretical formulas for global reactivity descriptors based on HOMO and LUMO energies as established in computational chemistry literature.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.dedergipark.org.tr This method is particularly valuable for understanding intermolecular interactions as it quantifies the donor-acceptor charge transfer effects that contribute to stabilization. researchgate.netuba.ar NBO analysis can identify significant orbital overlaps between a filled (donor) NBO on one molecule and a vacant (acceptor) NBO on another, which is a key feature of hydrogen bonding and other non-covalent interactions. uba.arresearchgate.net

In the context of 2-Dimethylamino-p-cresol, the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group possess lone pair (n) orbitals that can act as electron donors. When interacting with another molecule (a Lewis acid or hydrogen bond donor), these lone pairs can donate electron density into an antibonding (σ) orbital of the interacting species. For example, in a hydrogen-bonded complex, NBO analysis can quantify the stabilization energy (E(2)) associated with the n → σ interaction. researchgate.net Studies on p-cresol (B1678582) complexes with hydrogen bond acceptors like tetrahydrofuran (B95107) have shown that the lone pairs on the oxygen atom (one p-type, one sp2-type) contribute differently to the hydrogen bond. researchgate.net Similarly, the nitrogen lone pair in this compound would be a primary site for interaction.

Table 2: Illustrative NBO Donor-Acceptor Interactions for a Phenolic Amine Analogue

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (O-H) | High | Strong Hydrogen Bond |

| LP (N) | σ* (O-H) | Moderate-High | Hydrogen Bond |

| LP (O) | π* (Aromatic Ring) | Low | Weak n-π* Interaction |

| π (Aromatic Ring) | σ* (X-H) | Low | π-Hydrogen Bond |

This table illustrates potential donor-acceptor interactions and their qualitative stabilization energies (E(2)) as determined by NBO analysis in systems analogous to this compound. The actual values depend on the specific interacting partner and geometry.

Ab Initio and Quantum Chemical Calculations of Reaction Pathways and Transition States

Ab initio and other quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. osti.govmdpi.com These calculations can identify stable intermediates and, crucially, the high-energy transition state (TS) structures that connect reactants to products. researchgate.netncsu.edu The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.

For phenolic compounds like cresol (B1669610) and its derivatives, computational studies have investigated various reaction pathways, including hydrogenation, oxidation, and condensation. osti.govresearchgate.netacs.org For example, ab initio DFT calculations on the hydrogenation of o-cresol (B1677501) over a platinum catalyst revealed a multi-step mechanism involving hydrogen abstraction from the hydroxyl group followed by hydrogenation of the aromatic ring. osti.govresearchgate.net The study identified the transition states for each step and calculated the corresponding activation energies. osti.gov

Similarly, quantum chemical calculations have been used to study phenol-formaldehyde condensation reactions, confirming that quinone methide species are key intermediates. researchgate.net The formation of this intermediate was found to be the rate-determining step. researchgate.net For this compound, similar computational approaches could be used to model its reactivity, such as its susceptibility to oxidation or its role in polymerization reactions, by calculating the energy barriers for proposed mechanistic steps. researchgate.net

Table 3: Representative Calculated Activation Energies for Reactions of Phenolic Analogues

| Reaction Type | Reactant(s) | Catalyst/Conditions | Calculated Activation Energy (kJ/mol) | Reference Context |

| Tautomerization | o-Cresol | Pt(111) surface | 125 | Catalyzed keto-enol tautomerization. osti.gov |

| Hydrogenation | o-Cresol | Pt(111) surface | >116 | Hydrogenation of the aromatic ring. osti.gov |

| Deoxygenation | m-Cresol | TiO₂(101) surface | Favorable | Tautomerization-assisted deoxygenation pathway. acs.org |

| Quinone Methide Formation | Phenol-formaldehyde adduct | Base-catalyzed | Lower barriers for certain isomers | Rate-determining step in condensation. researchgate.net |

This table presents examples of activation energies calculated using quantum chemical methods for reactions involving cresol isomers, demonstrating the type of data obtained from such studies.

Analysis of Non-covalent Interactions in Derivatives and Supramolecular Assemblies

Non-covalent interactions are the primary driving forces behind the formation of supramolecular structures in the condensed phase. rsc.orgcornell.edu For molecules like this compound, which contain multiple functional groups, a rich variety of such interactions, including hydrogen bonding and π-stacking, dictates their crystal packing and assembly in solution. acs.orgnih.gov Computational methods are essential for characterizing and quantifying these weak interactions. researchgate.netchemrxiv.org

The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor, while the oxygen atom and the nitrogen atom of the dimethylamino group are effective hydrogen bond acceptors. researchgate.net This dual functionality allows for the formation of extensive and complex hydrogen bonding networks. acs.orgnih.gov X-ray diffraction studies on related compounds, such as 4-amino-m-cresol derivatives, reveal that intermolecular hydrogen bonding plays a critical role in their supramolecular assembly, leading to structures ranging from simple dimers to 1D chains and 2D networks. acs.orgnih.gov

Computational studies, often using DFT, can model these interactions with high accuracy. acs.org Such calculations provide detailed information on the geometry of the hydrogen bonds (e.g., bond lengths and angles) and their energetic strength. For instance, DFT calculations on a large series of 2-substituted phenols have been used to determine the intramolecular hydrogen bond enthalpy, showing how different substituents influence bond strength. acs.org It was found that electron-withdrawing groups tend to fortify the intramolecular hydrogen bond. acs.org In this compound, both intra- and intermolecular hydrogen bonds are possible, and their interplay would be a key determinant of its conformational preferences and crystal structure.

The aromatic ring of this compound provides a platform for π-π stacking interactions, which are a significant contributor to the cohesive energy of aromatic systems. scirp.orgresearchgate.net These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. Computational studies are vital for understanding π-stacking, as the interaction energies are modest and depend sensitively on the relative orientation and separation of the aromatic rings. scirp.org

Quantum mechanical methods, particularly DFT with functionals designed to capture dispersion effects (like M062X) and high-level ab initio methods (like MP2), are used to investigate the stability of stacked phenolic dimers. scirp.orgscirp.org These studies have explored different conformations, such as parallel-displaced and T-shaped arrangements, and have shown that both can lead to significant stabilization. researchgate.net The presence of substituents on the phenolic ring alters the electron density of the π-system and can either strengthen or weaken the stacking interaction. researchgate.net For example, electron-withdrawing groups can reduce electrostatic repulsion and enhance the interaction. researchgate.net The study of stacked phenolic dimers provides a model for understanding the more complex interactions within polymeric or aggregated systems of this compound. scirp.org

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR, FT-IR)

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), it is possible to model and predict Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra with a high degree of accuracy. d-nb.infonih.gov These theoretical predictions are invaluable for several reasons: they aid in the assignment of experimental spectra, help in the structural elucidation of new compounds, and provide insights into the electronic structure and conformational behavior of molecules. d-nb.infonih.govontosight.ai

The general workflow for these predictions involves first optimizing the molecular geometry of the compound at a chosen level of theory. researchgate.net Following this, specific calculations are performed to derive the spectroscopic parameters. For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for NMR chemical shift predictions. nih.gov For FT-IR spectra, the calculation of harmonic vibrational frequencies is the standard approach. researchgate.net The accuracy of these predictions depends significantly on the selection of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(2d,p)). d-nb.infonih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational models are extensively used to predict both ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov The process begins with the calculation of nuclear magnetic shielding tensors for the optimized molecular structure. These absolute shielding values are then converted into chemical shifts (δ, in ppm) by comparing them to the shielding tensor of a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions can be significantly enhanced by considering environmental factors. For example, the influence of solvents can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts across multiple low-energy conformers to obtain a result that correlates well with the time-averaged spectrum observed experimentally. researchgate.net

Below is an illustrative table representing the type of data generated from a DFT study for the prediction of ¹H and ¹³C NMR chemical shifts of this compound.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are illustrative of typical outputs from DFT calculations (e.g., B3LYP/6-311+G(d,p) level with PCM solvent model) and are not from a specific published study.

¹H NMR Predicted Shifts| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 4.5 - 5.5 | Singlet (broad) | - |

| Ar-H | 6.6 - 7.2 | Multiplet | 7.0 - 8.5 |

| N(CH₃)₂ | 2.6 - 2.9 | Singlet | - |

¹³C NMR Predicted Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-N | 145 - 150 |

| C-CH₃ | 120 - 125 |

| Ar-C | 115 - 130 |

| N(CH₃)₂ | 40 - 45 |

| Ar-CH₃ | 20 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy Prediction

Theoretical calculations are also employed to predict the vibrational spectra (FT-IR and Raman) of molecules. researchgate.netresearchgate.net After geometry optimization, harmonic vibrational frequencies are calculated. These computed frequencies often exhibit systematic errors, primarily because the calculation assumes a simple harmonic oscillator model and is performed in a vacuum for an isolated molecule. researchgate.netacs.org

To improve the correlation with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor. acs.org The value of this scaling factor depends on the level of theory used for the calculation. A detailed analysis of the calculated vibrational modes allows for a precise assignment of the absorption bands observed in the experimental FT-IR spectrum. researchgate.netresearchgate.net

The following table provides a representative example of predicted FT-IR frequencies and their corresponding vibrational mode assignments for this compound, as would be obtained from a typical DFT calculation.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound Calculated frequencies are illustrative of typical outputs from DFT calculations. Scaled values are used for better comparison with experimental data.

| Calculated Frequency (cm⁻¹, Harmonic) | Calculated Frequency (cm⁻¹, Scaled) | Intensity | Vibrational Mode Assignment |

|---|---|---|---|

| ~3750 | ~3600 | Medium | O-H stretch |

| ~3100 | ~3000 | Medium | Aromatic C-H stretch |

| ~3000 | ~2900 | Medium-Weak | Aliphatic C-H stretch |

| ~1620 | ~1580 | Strong | Aromatic C=C ring stretch |

| ~1480 | ~1450 | Strong | CH₃ deformation |

| ~1250 | ~1220 | Strong | C-O stretch |

| ~1200 | ~1170 | Strong | C-N stretch |

| ~850 | ~830 | Strong | C-H out-of-plane bend |

Role As a Building Block in Advanced Materials and Organic Synthesis

Precursors for Functional Polymeric Materials

Recent research has highlighted the utility of 2-Dimethylamino-p-cresol in the synthesis of "smart" polymers that can respond to external stimuli such as temperature and pH. This is achieved by chemically modifying the molecule to introduce a polymerizable group, thereby transforming it into a functional monomer.

Synthesis and Characterization of Thermo- and pH-Responsive Copolymers and Terpolymers

A key derivative of this compound for polymer synthesis is 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) (DMAMCA). This monomer is synthesized in a two-step process. First, this compound is prepared via a Mannich reaction involving p-cresol (B1678582), formaldehyde (B43269), and dimethylamine (B145610). nih.govacs.org The subsequent step involves the esterification of the phenolic hydroxyl group with acryloyl chloride to yield the polymerizable monomer, DMAMCA. nih.govacs.org

The incorporation of the DMAMCA monomer into polymer chains imparts pH-responsiveness due to the presence of the tertiary amine group, which can be protonated or deprotonated depending on the pH of the surrounding environment. nih.gov This monomer has been successfully copolymerized with N-isopropylacrylamide (NIPAAm), a well-known thermo-responsive monomer, to create dual-responsive copolymers. nih.govacs.org

Furthermore, terpolymers have been synthesized by incorporating DMAMCA and other monomers with varying hydrophilicity, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), N,N-dimethylacrylamide (DMAAm), and styrene (B11656) (S), into a poly(N-isopropylacrylamide) (PNIPAAm) backbone. nih.govacs.org These multi-responsive polymers exhibit complex phase behaviors that are dependent on temperature, pH, and even the presence of salts. nih.govacs.org

The characterization of these copolymers and terpolymers involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are used to confirm the chemical structure and successful incorporation of the monomers. nih.govnih.gov Gel Permeation Chromatography (GPC) provides information on the molecular weight and dispersity of the polymer chains, while Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg). nih.govnih.gov The thermo- and pH-responsive behavior, specifically the lower critical solution temperature (LCST) or cloud point, is typically investigated using UV-vis spectroscopy by monitoring the change in transmittance of the polymer solution with temperature at different pH values. nih.govnih.gov

Table 1: Synthesis and Characterization of DMAMCA-based Polymers

| Polymer Type | Comonomers | Characterization Methods | Key Findings | Reference |

|---|---|---|---|---|

| Terpolymer | NIPAAm, DMAMCA, HEMA/DMAAm/S | 1H NMR, FT-IR, GPC, DSC, UV-vis | Incorporation of DMAMCA induces pH-responsiveness, altering the cloud point in acidic and alkaline solutions. | nih.govacs.org |

| Copolymer | NIPAAm, DEAMVA* | 1H NMR, 13C NMR, FT-IR, GPC, DSC, SEM | Successful synthesis of dual-responsive copolymers with tunable LCST. | nih.gov |

Incorporation into Polymer Chains via Free Radical Polymerization

The primary method for incorporating DMAMCA and its analogues into polymer chains is through free radical polymerization. nih.govnih.gov This technique is widely used in polymer synthesis due to its versatility and tolerance to a variety of functional groups. In a typical procedure, the monomers (e.g., NIPAAm and DMAMCA) are dissolved in a suitable solvent, and a radical initiator, such as azobisisobutyronitrile (AIBN), is added. nih.gov The reaction mixture is then heated to initiate the polymerization process, leading to the formation of random copolymers or terpolymers. nih.gov

The molar ratio of the monomers in the feed can be varied to fine-tune the properties of the resulting polymer, such as its molecular weight, composition, and stimuli-responsive behavior. nih.govnih.gov For instance, increasing the concentration of the hydrophilic or ionic monomer can alter the lower critical solution temperature (LCST) of the thermo-responsive polymer. nih.gov

The successful polymerization and the composition of the final polymer are confirmed by analytical techniques like 1H NMR, which can identify the characteristic signals of each monomer unit within the polymer chain. nih.govnih.gov

Applications in Organic Synthesis as a Reagent or Catalyst Scaffold

While this compound is a valuable precursor for functional polymers, its applications in other areas of organic synthesis are not as extensively documented in the current scientific literature.

Precursor in Hindered Amine Light Stabilizer (HALS) Synthesis

Hindered Amine Light Stabilizers (HALS) are a class of compounds, typically based on 2,2,6,6-tetramethylpiperidine (B32323) derivatives, used to protect polymers from light-induced degradation. wikipedia.org A comprehensive search of the scientific literature did not yield specific examples of this compound being utilized as a direct precursor in the synthesis of HALS. The synthesis of HALS generally involves the construction of the sterically hindered piperidine (B6355638) ring system, a structural motif not present in this compound.

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are a vast and important class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. Although the structure of this compound contains reactive sites (the phenolic hydroxyl group, the aromatic ring, and the tertiary amine) that could potentially be used in the construction of heterocyclic systems, a thorough literature search did not reveal specific instances of its use as a building block for complex heterocyclic compounds.

Role in Cross-Coupling Reactions or as Ligands

The presence of both a hydroxyl group and a tertiary amine in this compound suggests its potential to act as a bidentate ligand for metal catalysts used in cross-coupling reactions. However, a detailed review of the available literature did not provide specific examples of this compound being employed as a ligand or a reagent in such reactions.

Development of Chemical Sensing Platforms

The unique molecular architecture of this compound, featuring a phenolic hydroxyl group, a tertiary amino group, and an aromatic ring, makes it a versatile building block for the development of advanced chemical sensing platforms. These functional groups can engage in a variety of intermolecular interactions, including hydrogen bonding, proton transfer, and metal ion coordination, which can be harnessed for the detection of specific analytes. The strategic incorporation of this compound into larger molecular frameworks allows for the design of sensors with tailored selectivity and sensitivity.

Integration into Optical Chemical Sensors for Analyte Detection

Optical chemical sensors utilize changes in optical properties, such as fluorescence or color, to signal the presence of an analyte. By analogy with similar phenolic Mannich bases, this compound can be integrated into the structure of fluorescent dyes or chromophores to create chemosensors. The dimethylamino group can act as a recognition site for analytes like metal ions or protons. Upon binding, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence emission or absorption spectrum.

For instance, the lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in photoinduced electron transfer (PET) processes, which often quench the fluorescence of a nearby fluorophore. When an analyte binds to the dimethylamino group, this PET process can be inhibited, resulting in a "turn-on" fluorescence response. This mechanism is a common strategy in the design of fluorescent sensors for various cations and pH changes.

Table 1: Potential Optical Sensing Applications of this compound Derivatives

| Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Protons (pH) | Modulation of Photoinduced Electron Transfer (PET) | pH monitoring in biological and environmental systems |

| Metal Cations (e.g., Cu²⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Detection of heavy metal contamination |

Design of Chemoresponsive Materials for Environmental Monitoring

Chemoresponsive materials are designed to exhibit a measurable physical or chemical change in response to a specific chemical stimulus in their environment. The functional groups present in this compound make it a suitable candidate for incorporation into chemoresponsive polymers and materials for environmental monitoring.

Polymers functionalized with this compound moieties could potentially be used for the detection of pollutants in water. The dimethylamino groups can serve as binding sites for heavy metal ions, while the phenolic hydroxyl group can interact with other polar analytes. The binding of a target pollutant can induce conformational changes in the polymer, leading to alterations in its physical properties, such as solubility, color, or swelling behavior. These changes can then be observed and quantified, providing a means for environmental monitoring. For example, a polymer film containing this compound could change color upon exposure to a specific metal ion, providing a simple and rapid visual detection method.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, while crystal engineering is concerned with the design and synthesis of crystalline solids with desired properties. The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the construction of complex supramolecular assemblies and engineered crystals.

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the dimethylamino group) within the same molecule allows for the formation of robust intermolecular hydrogen bonds. This can lead to the self-assembly of this compound molecules into well-defined supramolecular structures, such as chains, sheets, or more complex three-dimensional networks.

In the context of crystal engineering, this compound can be used as a co-former in the formation of co-crystals. By co-crystallizing with other molecules, it is possible to modify the physical properties of the resulting solid, such as melting point, solubility, and stability. The predictable hydrogen bonding patterns of the phenolic and amino groups can be utilized to direct the assembly of these multi-component crystals. For example, the phenol (B47542)–phenolate (B1203915) supramolecular heterosynthon is a robust interaction that can be exploited in the crystal engineering of phenolic compounds. nih.gov

Table 2: Illustrative Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

| Interaction Type | Participating Groups | Resulting Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding (Donor-Acceptor) | Phenolic -OH and Amino -N(CH₃)₂ | Chains, Dimers |

| Hydrogen Bonding (with co-former) | Phenolic -OH with a basic co-former | Heteromeric synthons |

| π-π Stacking | Aromatic rings of adjacent molecules | Stacked columnar structures |

Advanced Spectroscopic and Structural Characterization of Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including derivatives of 2-Dimethylamino-p-cresol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within a molecule.

In the characterization of 2-((dimethylamino)methyl)-4-methylphenol, a direct derivative, specific proton (¹H) and carbon (¹³C) NMR signals confirm its structure. The dimethyl groups present as a singlet at approximately δ = 2.37 ppm in the ¹H NMR spectrum, with the corresponding ¹³C signal at δ = 44.32 ppm. nih.gov The methylene (B1212753) protons of the N-CH₂ group appear at δ = 2.62 ppm, and its carbon is observed at δ = 56.01 ppm. nih.gov The methyl group on the p-cresol (B1678582) ring is found at δ = 2.62 ppm, and the phenolic hydroxyl proton gives a signal at δ = 4.79 ppm. nih.gov The corresponding ¹³C signals for these groups are at δ = 25.48 ppm and δ = 154.54 ppm, respectively. nih.gov

Further functionalization, such as the synthesis of 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) (DMAMCA), introduces new spectroscopic features. The formation of the vinyl group is clearly indicated by ¹H NMR signals at δ = 5.91, 6.23, and 6.51 ppm, and in the ¹³C NMR spectrum at δ = 126.05 and 138.83 ppm. acs.org The Ar-N-CH₂(CH₃)₂ group in this derivative shows a proton signal at δ = 3.73 ppm and a carbon signal at δ = 56.09 ppm, while the dimethyl groups appear at δ = 2.44 ppm (¹H) and δ = 46.18 ppm (¹³C). acs.org

These detailed NMR analyses are crucial for confirming the successful synthesis of more complex derivatives and for understanding the electronic effects of different functional groups on the aromatic ring and its substituents.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2-((dimethylamino)methyl)-4-methylphenol | -N(CH₃)₂ | 2.37 | 44.32 |

| N-CH₂ | 2.62 | 56.01 | |

| Ar-CH₃ | 2.62 | 25.48 | |

| Ar-OH | 4.79 | 154.54 | |

| 2-((dimethylamino)methyl)-4-methylphenyl acrylate | Vinyl group | 5.91, 6.23, 6.51 | 126.05, 138.83 |

| Ar-N-CH₂(CH₃)₂ | 3.73 | 56.09 | |

| Ar-N-CH₂(CH₃)₂ | 2.44 | 46.18 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Intermediates and Products

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of molecules, providing insights into bonding and structural changes during chemical reactions.

For 2-((dimethylamino)methyl)-4-methylphenol, the IR spectrum shows a broad absorption band for the hydroxyl group (O-H) in the range of ν = 3355–3576 cm⁻¹. nih.gov The C-N stretching vibration of the tertiary amine group is observed between 2170–2295 cm⁻¹. nih.gov In its acrylate derivative, 2-((dimethylamino)methyl)-4-methylphenyl acrylate, the C-N stretch of the tertiary amine appears at ν = 2310–2360 cm⁻¹, and the vinyl C=C stretching is seen at ν = 1647–1660 cm⁻¹. acs.org These characteristic absorption bands are instrumental in monitoring the conversion of the parent compound into its various derivatives. The study of reaction intermediates by vibrational spectroscopy can reveal the formation and breaking of bonds in real-time. fu-berlin.de

Table 2: Characteristic IR Absorption Frequencies (ν, cm⁻¹) for Functional Groups in this compound Derivatives

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|---|

| 2-((dimethylamino)methyl)-4-methylphenol | Hydroxyl (-OH) | Stretching | 3355–3576 nih.gov |

| Tertiary Amine (-NCH₂(CH₃)₂) | C-N Stretch | 2170–2295 nih.gov | |

| 2-((dimethylamino)methyl)-4-methylphenyl acrylate | Tertiary Amine (-NCH₂(CH₃)₂) | C-N Stretch | 2310–2360 acs.org |

| Vinyl (-C=C-) | Stretching | 1647–1660 acs.org |

UV-Visible Absorption and Fluorescence Emission Studies of Functionalized Derivatives

UV-Visible absorption and fluorescence emission spectroscopy are employed to study the electronic transitions in molecules and are particularly useful for characterizing functionalized derivatives of this compound that may exhibit interesting photophysical properties.

The parent compound, p-cresol, has an absorption maximum at approximately 280 nm and a fluorescence emission peak at 310 nm. brieflands.com The introduction of a dimethylamino group and other functional moieties can significantly alter these properties. For instance, in aqueous solutions, the UV-Vis spectrum of 2-((dimethylamino)methyl)-4-methylphenol hydrochloride shows changes with pH. scispace.com In the pH range of 6-10, the absorption band at around 286 nm diminishes, while a new, red-shifted band appears at approximately 302 nm, which is attributed to the formation of a phenolate (B1203915) zwitterion. scispace.com

Derivatives of this compound have been investigated for their potential as fluorescent probes. researchgate.netrsc.orgcsic.esnih.gov Generally, these compounds have low fluorescence quantum yields because their excited states can undergo deamination reactions. scispace.comresearchgate.net The addition of a protic solvent like water to a solution of 2-((dimethylamino)methyl)-4-methylphenol in acetonitrile (B52724) can increase its fluorescence. scispace.com This is due to the partial blocking of a non-radiative deactivation pathway involving excited-state intramolecular proton transfer (ESIPT). scispace.com The photophysical properties are highly dependent on the specific functionalization and the solvent environment. scispace.comresearchgate.net

Table 3: Photophysical Properties of p-Cresol and a Derivative

| Compound | Condition | Absorption Max (λₐₙₛ, nm) | Emission Max (λₑₘ, nm) |

|---|---|---|---|

| p-Cresol | - | ~280 brieflands.com | 310 brieflands.com |

| 2-((dimethylamino)methyl)-4-methylphenol hydrochloride | Aqueous, pH 6-10 | ~286 -> ~302 scispace.com | - |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures of Derived Complexes

X-ray crystallography provides definitive proof of molecular structure and detailed information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding the supramolecular chemistry of this compound derivatives.

The solid-state structures of metal complexes derived from Schiff bases of related aminophenols have been extensively studied. For example, a copper(II) complex with a tridentate Schiff base ligand derived from 2-[(2-dimethylaminoethylimino)methyl]phenol shows a five-coordinate geometry around the copper atom. iucr.org The ligand coordinates to the metal through the phenolate oxygen, and the imino and amino nitrogen atoms. iucr.orgtandfonline.com

The study of supramolecular architectures reveals how molecules of this compound derivatives self-assemble in the solid state through non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces. amu.edu.plrsc.org For instance, the crystal structure of a nickel(II) complex demonstrated the formation of a supramolecular host cavity that encapsulated guest cationic moieties, stabilized by various interactions including anion–π, π-stacking, and multiple hydrogen bonds. researchgate.net These complex structures highlight the versatility of these ligands in coordination and supramolecular chemistry. amu.edu.plrsc.org The ability to form such ordered assemblies is crucial for the development of new materials with specific functions.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-((dimethylamino)methyl)-4-methylphenol |

| 2-((dimethylamino)methyl)-4-methylphenyl acrylate |

| p-cresol |

| 2-((dimethylamino)methyl)-4-methylphenol hydrochloride |

| 2-[(2-dimethylaminoethylimino)methyl]phenol |

| Copper(II) |

| Nickel(II) |

Environmental Transformation and Degradation Pathways Academic Mechanistic Studies

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

The photodegradation of cresol (B1669610) isomers in both aqueous and atmospheric environments is a significant pathway for their removal. In the atmosphere, cresols can be degraded by photochemically produced hydroxyl (•OH) radicals. The reaction of p-cresol (B1678582) with •OH radicals can lead to the formation of various intermediates. In the gas phase, the presence of water can influence the degradation pathways and rates. For instance, in a gas-solid system, the main degradation product of toluene (B28343), a related compound, is CO2 with small amounts of benzaldehyde. google.com The presence of p-cresol as an intermediate in the liquid-solid photodegradation of toluene suggests that high water concentrations favor the attack of •OH radicals at the para-position. google.com

In aqueous solutions, the photocatalytic degradation of p-cresol has been studied using various catalysts, such as zinc oxide (ZnO) and titanium dioxide (TiO2), under UV irradiation. In the absence of a photocatalyst, p-cresol is relatively stable under UV irradiation, with only a small percentage undergoing photolysis. However, in the presence of a photocatalyst, the degradation is significantly enhanced. The process involves the generation of highly reactive species, such as hydroxyl radicals, which attack the p-cresol molecule.

The proposed mechanism for the photocatalytic degradation of p-cresol involves several steps. The reaction may be initiated by the attack of •OH radicals to form intermediates like 4-methylcatechol (B155104) and 4-hydroxybenzyl alcohol. Further oxidation of 4-hydroxybenzyl alcohol can lead to the formation of 4-hydroxybenzaldehyde (B117250) and 4-hydroxybenzoic acid, which can be further mineralized to CO2 and H2O. The major degradation pathway is the oxidation of the benzene (B151609) ring.

| Intermediate | Proposed Formation Pathway | Reference |

| 4-methylcatechol | Hydroxylation of the aromatic ring | |

| 4-hydroxybenzyl alcohol | Oxidation of the methyl group | |

| 4-hydroxybenzaldehyde | Further oxidation of 4-hydroxybenzyl alcohol | |

| 4-hydroxybenzoic acid | Further oxidation of 4-hydroxybenzaldehyde |

This table presents potential intermediates in the photodegradation of p-cresol, which may be analogous to the degradation of 2-Dimethylamino-p-cresol.

Biodegradation Pathways and Microbial Transformation Processes

Biodegradation is a crucial process for the removal of cresols from the environment. Various microorganisms, including bacteria and algae, have been shown to degrade p-cresol. For instance, Pseudomonas species are known to metabolize cresols. The biodegradation pathways are dependent on the specific microbial strain and the growth conditions.

One common pathway for the aerobic biodegradation of p-cresol by Pseudomonas putida involves the oxidation of the methyl group to form 4-hydroxybenzoate. This intermediate is then hydroxylated to form protocatechuate, which subsequently undergoes ring fission. An alternative pathway observed in some bacteria involves the initial hydroxylation of the aromatic ring to form 4-methylcatechol, followed by meta-cleavage of the ring.

The unicellular green alga Scenedesmus obliquus can also biodegrade p-cresol and utilize it as a carbon and energy source. The proposed mechanism involves a two-step process: the initial splitting of the methyl group, possibly forming methanol, followed by the fission of the resulting phenol (B47542) intermediate.

Certain bacteria are capable of generating p-cresol through the transformation of other compounds. For example, some gut microbiota can produce p-cresol from tyrosine.

| Microorganism | Proposed Pathway | Key Intermediates | Reference |

| Pseudomonas putida | Oxidation of methyl group | 4-hydroxybenzoate, Protocatechuate | |

| Pseudomonas putida | Ring hydroxylation | 4-methylcatechol | |

| Scenedesmus obliquus | Methyl group splitting, ring fission | Phenol, Methanol (proposed) |

This table summarizes known microbial degradation pathways for p-cresol, which could be indicative of potential pathways for this compound.

Stability and Transformation Kinetics in Various Environmental Matrices

The stability and transformation kinetics of cresols are influenced by various environmental factors, including pH, temperature, and the presence of other substances. In general, cresols are relatively water-soluble and can be transported in the aqueous phase.

The persistence of p-cresol can vary significantly depending on the environmental matrix. In one study, p-cresol showed a half-life in a complex coacervate system that was significantly longer than in a simple buffer, indicating that the matrix can have a stabilizing effect.

The rate of biodegradation can also be influenced by environmental conditions. For example, the degradation of o-cresol (B1677501) by the microalga Selenastrum capricornutum was found to be optimal under neutral pH conditions (pH 6.0-7.0) and was inhibited at lower or higher pH values. The initial concentration of the cresol can also affect the degradation rate.

The kinetic constants for the degradation of p-cresol have been estimated in photocatalytic systems. For instance, in one study, the kinetic constant for the degradation of intermediate products was estimated to be between 0.0029 and 0.0391 min⁻¹.

| Environmental Matrix/Condition | Observation | Kinetic Parameter/Finding | Reference |

| Complex Coacervate vs. Buffer | Increased stability of catechols in coacervates. | 75% decrease in diffusivity in coacervates. | |

| Aqueous solution (photocatalysis) | Degradation rate dependent on catalyst and concentration. | Kinetic constant for intermediate degradation: 0.0029-0.0391 min⁻¹. | |

| Microalgal culture | pH-dependent degradation of o-cresol. | Optimal degradation at pH 6.0-7.0. |

This table provides examples of stability and kinetic data for cresols in different environments, which may offer insights into the behavior of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-dimethylamino-p-cresol and related amino-cresol derivatives?

- Methodological Answer : Synthesis of amino-cresol derivatives typically involves electrophilic substitution or alkylation/amination of cresol precursors. For example, Friedel-Crafts alkylation using cresol and alkylating agents (e.g., isobutylene) can introduce substituents at the para position . For amino derivatives, sulfonation followed by amination (e.g., using diethylamine) is a viable route, as seen in the synthesis of diethylamino-p-cresol intermediates . Characterization often employs NMR and mass spectrometry to confirm substitution patterns.

Q. How can researchers differentiate between structural isomers like this compound and its ortho/meta counterparts using spectroscopic methods?

- Methodological Answer : Raman spectroscopy is effective for distinguishing cresol isomers. For instance, m-cresol and p-cresol exhibit distinct peaks at 732 cm⁻¹ and 841 cm⁻¹, respectively, due to deformation vibrations . Similarly, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximity of substituents in ortho vs. para isomers. Gas chromatography (GC) paired with mass spectrometry (MS) is also reliable for isomer separation and identification .

Q. What are the primary metabolic pathways observed in microbial degradation of alkylated cresols, and how do they inform experimental design?

- Methodological Answer : Pseudomonas species degrade alkylated cresols via catechol or protocatechuate pathways. For example, p-cresol is oxidized to 4-methylcatechol, followed by meta- or ortho-ring cleavage. Enzymes like catechol 2,3-dioxygenase (C23O) or protocatechuate 3,4-dioxygenase (PC34O) dominate depending on the bacterial strain . Researchers should pre-screen microbial isolates for enzyme induction patterns (e.g., using substrate-specific growth media) to select appropriate biodegradation models.

Advanced Research Questions

Q. How do contradictions in reported metabolic pathways for p-cresol derivatives among Pseudomonas species impact the design of biodegradation studies?

- Methodological Answer : Discrepancies arise from strain-specific enzyme induction. For instance, Pseudomonas putida uses meta-cleavage (C23O) when grown on m-cresol but switches to protocatechuate ortho-cleavage (PC34O) on p-cresol . To resolve contradictions, researchers should:

- Perform enzyme activity assays (e.g., spectrophotometric monitoring of ring-fission products).

- Use genomic tools (e.g., PCR with C23O- or PC34O-specific primers) to confirm pathway gene presence .

- Control for growth substrate-induced enzyme expression in experimental setups .

Q. What methodological considerations are critical when assessing the protein-binding behavior and free fraction toxicity of amino-substituted cresol derivatives?

- Methodological Answer : Protein binding, particularly with albumin, modulates toxicity. For p-cresol, hypoalbuminemia increases the free fraction, correlating with leukocyte dysfunction . For amino derivatives like this compound:

- Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions.

- Assess toxicity in vitro using albumin-adjusted cell cultures (e.g., leukocyte chemiluminescence inhibition assays at 25 g/L vs. 50 g/L albumin) .

- Monitor pH effects, as amino groups may alter binding kinetics compared to hydroxyl groups.

Q. How do hydrogen-bonding interactions, such as O-H...N in this compound, influence its reactivity and stability in different solvents?

- Methodological Answer : Hydrogen bonding affects solubility and reaction pathways. In p-cresol, O-H...S interactions with H₂S are weaker than O-H...O with H₂O, as shown by red shifts in O-H stretching frequencies (~50% weaker) . For this compound:

- Conduct solvent polarity studies (e.g., UV/Vis in aprotic vs. protic solvents).

- Use computational methods (e.g., NBO or AIM analysis) to quantify interaction energies .

- Compare reaction rates in solvents like DMSO (disrupts H-bonding) vs. water (enhances H-bonding).

Data Analysis and Experimental Design

Q. How can researchers address variability in enzyme specificity when studying the degradation of dimethylamino-cresol derivatives?

- Methodological Answer : Variability arises from enantiomer selectivity. For example, Pseudomonas extracts hydrolyze only one enantiomer of 4-hydroxy-2-oxohexanoate during p-cresol metabolism . Strategies include:

- Chiral chromatography to isolate enantiomers.

- Kinetic assays with purified enzymes (e.g., hydrolases) to determine stereospecificity.

- Molecular docking simulations to predict enzyme-substrate interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。